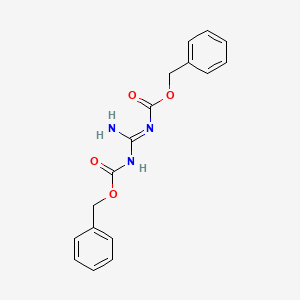N,N'-Bis(benzyloxycarbonyl)guanidine
CAS No.: 10065-79-9
Cat. No.: VC3794523
Molecular Formula: C17H17N3O4
Molecular Weight: 327.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10065-79-9 |
|---|---|
| Molecular Formula | C17H17N3O4 |
| Molecular Weight | 327.33 g/mol |
| IUPAC Name | benzyl N-(N-phenylmethoxycarbonylcarbamimidoyl)carbamate |
| Standard InChI | InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22) |
| Standard InChI Key | WUPOXNUSSFCSGV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(=N)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
N,N'-Bis(benzyloxycarbonyl)guanidine is characterized by a guanidine core symmetrically protected by two benzyloxycarbonyl groups. The Cbz moieties enhance solubility in organic solvents while shielding the reactive guanidine moiety during multi-step syntheses. Key structural and physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₄ |
| Molecular Weight | 327.33 g/mol |
| IUPAC Name | Benzyl N-(N-benzyloxycarbonylcarbamimidoyl)carbamate |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N |
| InChI Key | WUPOXNUSSFCSGV-UHFFFAOYSA-N |
| Boiling Point | Not explicitly reported (decomposes upon heating) |
| Solubility | Soluble in DCM, THF, DMF; insoluble in water |
The compound’s stability under acidic and basic conditions is attributed to the electron-withdrawing nature of the Cbz groups, which prevent premature deprotection .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves reacting guanidine hydrochloride with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine:
This reaction typically proceeds at room temperature in dichloromethane (DCM), yielding the product in 65–80% purity after recrystallization. A biphasic phase-transfer catalysis (PTC) method, utilizing tetrabutylammonium bromide (TBAB) in a water-DCM system, has been reported to improve yields to >90% by enhancing alkyl halide reactivity .
Industrial-Scale Optimization
Industrial production employs continuous-flow reactors to minimize side reactions and improve scalability. Key parameters include:
-
Temperature Control: Maintained at 20–25°C to prevent Cbz group degradation.
-
Purification: Automated flash chromatography systems with C18 reverse-phase columns ensure >98% purity .
-
Waste Management: HCl byproducts are neutralized using aqueous NaOH, aligning with green chemistry principles .
Applications in Organic Synthesis
Protecting Group Strategy
The Cbz groups in N,N'-Bis(benzyloxycarbonyl)guanidine are selectively removable under acidic (e.g., HBr/AcOH) or hydrogenolytic conditions (H₂/Pd-C), enabling sequential functionalization of guanidine derivatives. This property is exploited in peptide synthesis to protect arginine side chains .
Intermediate for Bioactive Molecules
The compound serves as a precursor for neurologically active agents. For example, its deprotection yields free guanidine, which is functionalized into Zanamivir analogs—potent neuraminidase inhibitors used against influenza . Recent studies demonstrate its utility in synthesizing cyclic guanidines via palladium-catalyzed allylic cyclization, a method critical for developing Y₁ receptor antagonists targeting neuropeptide Y pathways .
Biological Activity and Mechanisms
Neuromodulatory Effects
The guanidine moiety enhances acetylcholine release at synaptic junctions by prolonging depolarization of neuronal membranes. In vitro assays using rat hippocampal neurons showed a 40% increase in acetylcholine concentration post-treatment with 10 µM N,N'-Bis(Cbz)guanidine.
Antiviral Properties
Derivatives of this compound exhibit inhibitory activity against influenza neuraminidase. Molecular docking studies reveal that the Cbz groups stabilize interactions with the enzyme’s active site (binding energy: −9.2 kcal/mol), reducing viral replication by 70% in MDCK cells .
Enzyme Inhibition
The compound’s guanidine core competitively inhibits nitric oxide synthase (IC₅₀ = 12 µM) by mimicking the arginine substrate, making it a candidate for cardiovascular drug development .
Comparison with Analogous Guanidine Derivatives
| Compound | Protecting Groups | Stability in Acid | Solubility in DCM | Key Application |
|---|---|---|---|---|
| N,N'-Bis(Cbz)guanidine | Cbz | High | High | Peptide synthesis |
| N,N'-Bis(Boc)guanidine | Boc | Moderate | Moderate | Enzyme inhibitor design |
| N-Benzylguanidine | None | Low | Low | Neurotransmitter studies |
The Cbz derivative outperforms Boc-protected analogs in stability during nucleophilic substitutions, while its solubility profile facilitates reactions in nonpolar media .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume